molecular formula C24H14 B1203091 Dibenzo[a,e]fluoranthene CAS No. 5385-75-1

Dibenzo[a,e]fluoranthene

Cat. No.: B1203091
CAS No.: 5385-75-1
M. Wt: 302.4 g/mol
InChI Key: JHOWUOKQHJHGMU-UHFFFAOYSA-N
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Description

Dibenzo[a,e]fluoranthene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 It is a non-alternant PAH, meaning it contains rings other than those with six carbon atoms This compound is known for its complex structure, which includes fused benzene and naphthalene rings connected by a five-membered ring

Biochemical Analysis

Biochemical Properties

Dibenzo[a,e]fluoranthene plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with biomolecules. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites, including dihydrodiols and phenols . These metabolites can further undergo epoxidation, forming reactive intermediates that can bind covalently to DNA, RNA, and proteins . This binding can result in the formation of DNA adducts, which are critical in the initiation of carcinogenesis.

Cellular Effects

This compound has profound effects on cellular processes. It can induce the formation of DNA-protein cross-links in fibroblasts, which can interfere with normal cellular functions . Additionally, it has been shown to bind covalently to nucleic acids, affecting gene expression and potentially leading to mutations . The compound can also influence cell signaling pathways, particularly those involved in the response to DNA damage, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiols and phenols, which can then be further oxidized to form diol-epoxides . These reactive intermediates can bind covalently to DNA, forming adducts that can lead to mutations and initiate carcinogenesis . The binding of this compound to DNA is influenced by the presence of guanine, with a higher affinity for GC-rich regions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its metabolites can degrade, leading to a decrease in their reactivity . Long-term studies have shown that this compound can cause persistent DNA damage, which can accumulate over time and lead to long-term effects on cellular function . These effects are often studied in both in vitro and in vivo models to understand the compound’s carcinogenic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce DNA adduct formation without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including liver damage and carcinogenesis . Threshold effects have been observed, where a certain dose is required to initiate significant DNA damage and subsequent carcinogenic effects.

Metabolic Pathways

This compound is involved in complex metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of dihydrodiols and phenols . These metabolites can undergo further oxidation to form diol-epoxides, which are highly reactive and can bind to DNA . The metabolic pathways of this compound are critical in determining its carcinogenic potential, as the formation of reactive intermediates is a key step in its mechanism of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed unevenly due to differences in blood perfusion and tissue binding . The compound can bind to lipids and proteins, affecting its localization and accumulation in specific tissues. This distribution is influenced by factors such as regional pH and the permeability of cell membranes . Understanding the transport and distribution of this compound is essential for assessing its potential impact on different tissues.

Subcellular Localization

This compound and its metabolites exhibit specific subcellular localization patterns. The compound can localize to the nucleus, where it interacts with DNA and forms adducts . Additionally, it can be found in the cytoplasm, where it interacts with proteins and other biomolecules. The subcellular localization of this compound is influenced by its chemical properties and the presence of targeting signals or post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,e]fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclodehydrogenation of suitable polycyclic aromatic precursors. This process often requires the use of strong acids or bases and high temperatures to facilitate the formation of the desired PAH structure.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be synthesized in laboratories using advanced organic synthesis techniques. The production process involves multiple steps, including the preparation of intermediates and their subsequent cyclization to form the final product.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[a,e]fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Trans dihydrodiol derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Dibenzo[a,e]fluoranthene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dibenzo[a,e]fluoranthene involves its metabolic activation to reactive intermediates that can bind covalently to DNA. These intermediates, such as diol-epoxides, form DNA adducts that can lead to mutations and potentially initiate carcinogenesis . The molecular targets include DNA, and the pathways involved are related to the metabolic activation of PAHs by enzymes such as cytochrome P450.

Comparison with Similar Compounds

  • Benzo[a]pyrene
  • Dibenzo[a,l]pyrene
  • Benzo[k]fluoranthene

Comparison: Dibenzo[a,e]fluoranthene is unique due to its specific ring structure and the presence of a five-membered ring, which distinguishes it from other PAHs like benzo[a]pyrene and dibenzo[a,l]pyrene. This structural difference affects its chemical reactivity and biological interactions. For example, this compound has been shown to form different types of DNA adducts compared to benzo[a]pyrene .

Properties

IUPAC Name

hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene
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InChI

InChI=1S/C24H14/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1-14H
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InChI Key

JHOWUOKQHJHGMU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=CC=CC=C65
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Molecular Formula

C24H14
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DSSTOX Substance ID

DTXSID9063821
Record name Dibenzo[a,e]fluoranthene
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenzo(a,e)fluoranthene appears as yellow crystals. Water insoluble., Yellow solid; [HSDB]
Record name DIBENZO(A,E)FLUORANTHENE
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Record name Dibenzo(a,e)fluoranthene
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Solubility

Soluble in 1,4-dioxane
Record name Dibenzo(a,e)fluoranthene
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Color/Form

Yellow needles from benzene

CAS No.

5385-75-1
Record name DIBENZO(A,E)FLUORANTHENE
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Record name hexacyclo[14.7.1.0^{2,7}.0^{8,24}.0^{9,14}.0^{17,22}]tetracosa-1(23),2(7),3,5,8(24),9(14),10,12,15,17(22),18,20-dodecaene
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Melting Point

232 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Dibenzo[a,e]fluoranthene carcinogenic?

A1: DBF itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The key to its carcinogenicity lies in its metabolic conversion to highly reactive diol epoxides. These diol epoxides can form covalent bonds with DNA, leading to mutations and ultimately cancer. [, , , , ]

Q2: Which specific metabolites of DBF are responsible for its DNA-damaging effects?

A2: Research has identified two major metabolic pathways leading to the formation of reactive diol epoxides: the bay region and the pseudo-bay region pathways. Both pathways involve initial oxidation of DBF to form dihydrodiols, followed by epoxidation. The resulting bay region and pseudo-bay region diol epoxides are the ultimate carcinogenic forms of DBF. [, , , , ]

Q3: How do these diol epoxides interact with DNA?

A3: Diol epoxides, particularly those formed in the bay and pseudo-bay regions of DBF, have a high affinity for guanine bases in DNA. They form covalent bonds with the N2 position of guanine, creating DNA adducts. These adducts distort the DNA helix, interfering with replication and transcription, and potentially leading to mutations. [, ]

Q4: Do the bay region and pseudo-bay region pathways contribute equally to DBF carcinogenicity?

A4: Interestingly, while DBF-12,13-dihydrodiol (a precursor to the pseudo-bay region diol epoxide) is more mutagenic in bacterial assays, both the bay region and pseudo-bay region dihydrodiols exhibit similar tumor-initiating activities in mouse skin models. This highlights the complexity of DBF metabolism and carcinogenicity. []

Q5: Are there any known inhibitors of DBF-induced DNA adduct formation?

A5: Yes, norharman has been shown to inhibit DBF-DNA adduct formation in mouse embryo fibroblasts. This inhibition appears to be dose-dependent and may involve interference with the secondary epoxidation step in DBF metabolism. [, ]

Q6: Is the distribution of DBF-induced DNA adducts uniform throughout the genome?

A6: Research suggests that DBF adducts are not randomly distributed. Studies have shown a preferential binding of DBF to DNA located at the extremities of DNA loops, regions often rich in regulatory sequences. This non-random distribution may have implications for gene regulation and contribute to DBF's carcinogenic effects. []

Q7: How is DBF metabolized in different species?

A7: Studies comparing DBF metabolism in rat and mouse liver microsomes show both similarities and differences. While both species produce similar primary metabolites (phenols and dihydrodiols), quantitative differences in metabolite profiles exist, suggesting species-specific variations in DBF metabolism. []

Q8: How is DBF's fluorescence affected by solvent polarity?

A8: Research on the fluorescence emission behavior of DBF in various organic solvents has classified it as a “nonprobe” molecule. This means its fluorescence emission intensity ratios do not change systematically with varying solvent polarity. This characteristic distinguishes DBF from other polycyclic aromatic hydrocarbons that exhibit solvent-dependent fluorescence changes. []

Q9: What is the environmental significance of DBF?

A9: DBF is a significant environmental pollutant often found in PM2.5, particularly in industrial areas. Its presence in air particles poses a health risk due to its carcinogenic potential. Monitoring and controlling DBF emissions are crucial for mitigating its adverse health effects. []

Q10: What are the implications of DBF's high carcinogenic potency for risk assessment?

A10: DBF's potent carcinogenicity, particularly the contribution of its highly carcinogenic dibenzopyrene isomers, necessitates careful consideration in environmental risk assessments. The combined carcinogenic potency of DBF and its metabolites highlights the importance of comprehensive monitoring and control measures. []

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